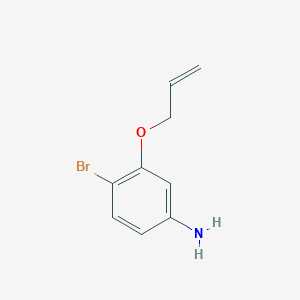

4-Bromo-3-(prop-2-en-1-yloxy)aniline

Description

4-Bromo-3-(prop-2-en-1-yloxy)aniline is a brominated aniline derivative featuring a prop-2-en-1-yloxy (allyloxy) substituent at the meta position relative to the amino group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines a reactive bromine atom for further functionalization and an allyloxy group that may participate in cycloaddition or polymerization reactions.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

4-bromo-3-prop-2-enoxyaniline |

InChI |

InChI=1S/C9H10BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5,11H2 |

InChI Key |

WEFLPIOFBFNTBL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(prop-2-en-1-yloxy)aniline typically involves multiple steps:

Nitration: The starting material, such as bromobenzene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents like iron and hydrochloric acid.

Alkylation: The amino group is protected, and the compound undergoes alkylation with prop-2-en-1-ol to introduce the prop-2-en-1-yloxy group.

Deprotection: Finally, the protecting group is removed to yield 4-Bromo-3-(prop-2-en-1-yloxy)aniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(prop-2-en-1-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to hydrogen under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding aniline derivative.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-3-(prop-2-en-1-yloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(prop-2-en-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below highlights key structural analogs, their substituents, molecular properties, and functional differences:

*Calculated based on substituent contributions; exact value may vary depending on isotopic composition.

Key Comparative Insights

Substituent Electronic Effects: The pentafluorosulfanyl (-SF₅) group in 4-bromo-3-(pentafluorosulfanyl)aniline exerts a strong electron-withdrawing effect, critical for androgen receptor (AR) binding in selective androgen receptor modulators (SARMs) . Methyl (-CH₃) and dioxolane substituents (e.g., in 4-bromo-3-methylaniline and 4-bromo-3-(1,3-dioxolan-2-yl)aniline) modulate solubility and steric hindrance, favoring applications in hydrophobic environments or as protective groups .

Functional Group Reactivity :

- The allyloxy group enables click chemistry (e.g., thiol-ene reactions) or polymerization, distinguishing the target compound from analogs with inert substituents like -CH₃ or -SF₅.

- Bromine in all analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of chlorobutoxy or piperidinyl groups (as in ) introduces additional nucleophilic or basic sites for further derivatization .

Biological and Material Applications: SF₅-containing analogs are prioritized in drug design for enhanced binding affinity , whereas allyloxy-substituted anilines may serve as monomers in conductive polymers or photoresponsive materials. Pyrazole- and piperidine-containing derivatives (e.g., and ) are explored in kinase inhibition and central nervous system (CNS) therapeutics due to their heterocyclic and basic nitrogen functionalities .

Research Findings and Implications

- Synthetic Efficiency : The synthesis of 4-bromo-3-(1,3-dioxolan-2-yl)aniline achieves a 96% yield under optimized conditions (iron/ammonium chloride reduction), suggesting that similar protocols could be adapted for the target compound .

- Thermodynamic Stability : Electron-withdrawing groups (e.g., -SF₅) increase ring deactivation, reducing susceptibility to electrophilic attack compared to allyloxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.